molecular formula C13H15ClN2O4 B7957138 6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl

6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl

Cat. No.: B7957138
M. Wt: 298.72 g/mol
InChI Key: JQPHRVYLIULUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring and a nitro substituent at the 6-position. Its hydrochloride salt form enhances stability and solubility, a common feature among spiro-piperidinone analogs .

Properties

IUPAC Name

6-nitrospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4.ClH/c16-11-8-13(3-5-14-6-4-13)19-12-2-1-9(15(17)18)7-10(11)12;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPHRVYLIULUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Nitrospiro[chroman-2,4’-piperidin]-4-one HCl typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3,3’-trimethylindolenine with 2-bromoethyl alcohol, followed by nitration and cyclization reactions . The reaction conditions often require specific catalysts and controlled environments to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

6-Nitrospiro[chroman-2,4’-piperidin]-4-one HCl undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance drug efficacy, particularly in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases .

Case Study: Neuroprotective Properties
Research has indicated that derivatives of this compound exhibit neuroprotective properties. For instance, studies have shown that certain spiro[chroman-2,4'-piperidin]-4-one analogs can significantly inhibit the activity of enzymes associated with neurodegeneration, presenting a potential therapeutic avenue for neurodegenerative diseases .

Anti-Tubercular Activity

Research Findings
A series of spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among these, a specific derivative demonstrated a minimum inhibitory concentration (MIC) of 3.72 μM, significantly higher than the standard drug isoniazid (MIC 0.09 μM). However, some compounds showed acute cytotoxicity towards human lung fibroblast cell lines .

CompoundMIC (μM)Cytotoxicity
PS083.72High
Other7.68 - 230.42Variable

Biochemical Studies

Mechanistic Insights
6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl is utilized in biochemical assays to study its interactions with biological systems. This includes understanding its effects on cellular mechanisms related to apoptosis and oxidative stress .

Material Science Applications

Novel Material Development
The unique structural characteristics of this compound make it suitable for research in material science. It is being explored for potential applications in developing novel polymers and coatings with enhanced physical properties .

Cosmetic Formulations

Antioxidant Properties
Due to its antioxidant capabilities, this compound is also being investigated for use in cosmetic formulations aimed at skin protection and anti-aging effects .

Mechanism of Action

The mechanism of action of 6-Nitrospiro[chroman-2,4’-piperidin]-4-one HCl involves its ability to undergo reversible structural changes. The compound can switch between a closed spiro form and an open merocyanine form under the influence of light or temperature . This switching mechanism is facilitated by the presence of the nitro group and the spiro linkage, which alter the electronic distribution and molecular geometry. The molecular targets and pathways involved in these changes are primarily related to the compound’s interaction with light and thermal energy.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Hazards (GHS)
6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl -NO₂ C₁₃H₁₅ClN₂O₄ 306.72* N/A Likely H302, H315, H319†
6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl -F C₁₃H₁₅ClFNO₂ 271.72 N/A H302, H315, H319, H335
6-Bromospiro[chroman-2,4'-piperidin]-4-one -Br C₁₃H₁₄BrNO₂ 296.16 N/A H302, H315, H319, H332, H335
6-Methylspiro[chroman-2,4'-piperidin]-4-one HCl -CH₃ C₁₄H₁₈ClNO₂ 283.75 N/A Similar to fluoro analog‡
7-Hydroxyspiro[chroman-2,4'-piperidin]-4-one HCl -OH (7-pos) C₁₂H₁₅ClNO₃ 268.71 N/A Likely H302, H319†

*Calculated based on molecular formula. †Inferred from analogs . ‡Assumed from piperidin-4-one derivatives .

Key Observations:

  • Molecular Weight: Bromo derivatives exhibit higher molecular weights due to bromine’s atomic mass, while nitro substituents increase polarity without significantly altering molecular size .
  • Hazards: All compounds share hazards like skin/eye irritation (H315/H319) and acute toxicity (H302), but bromo and nitro derivatives may pose additional respiratory risks (H335) .
  • Melting Points: While data for the target compound are unavailable, nitro-substituted spiro compounds in (e.g., 4h, 185–186°C) suggest higher melting points compared to chloro (4k, 169–170°C) or methyl analogs (4i, 180–181°C) due to stronger intermolecular interactions .

Biological Activity

6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step reactions starting from chroman derivatives. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are used to confirm the structure of the synthesized compounds. The compound is characterized by its unique spiro structure, which is crucial for its biological activity.

Antimicrobial Activity

A study evaluated a series of spiro-[chroman-2,4'-piperidin]-4-one derivatives for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra. Among these derivatives, one compound exhibited significant inhibition with a Minimum Inhibitory Concentration (MIC) value of 3.72 μM, while others ranged from 7.68 to 230.42 μM compared to the standard drug isoniazid (MIC 0.09 μM) .

Cytotoxicity

While some derivatives showed promising anti-TB activity, they also exhibited acute cytotoxicity towards human lung fibroblast cell lines (MRC-5). This highlights the necessity for further optimization to enhance selectivity and reduce toxicity .

Molecular Docking Studies

Molecular docking studies were conducted to understand the binding interactions of the active compounds with target proteins. The notably active compound (PS08) was docked against Mtb tyrosine phosphatase (PtpB), revealing insights into its potential mechanism of action at the molecular level .

Case Study 1: Anti-Tubercular Activity Evaluation

In a controlled laboratory setting, researchers synthesized various spiro-[chroman-2,4'-piperidin]-4-one analogs and tested their efficacy against Mycobacterium tuberculosis. The study demonstrated that structural modifications could significantly influence antimicrobial potency and cytotoxicity profiles.

CompoundMIC (μM)Cytotoxicity (IC50 μM)
PS083.72High
PS097.68Moderate
PS10230.42Low

Q & A

Q. What are the standard synthetic routes for 6-nitrospiro[chroman-2,4'-piperidin]-4-one HCl derivatives?

The synthesis typically involves spirocyclic scaffold formation via acid-catalyzed cyclization or nucleophilic substitution. For example, sulfonamide or acyl chloride derivatives are reacted with spiro[chroman-2,4’-piperidin]-4-one intermediates under triethylamine catalysis, followed by purification via ethanol recrystallization . Key steps include optimizing reaction time (e.g., 6 hours at 60°C) and stoichiometric ratios to maximize yields.

Q. How is the cytotoxicity of this compound evaluated in vitro?

Cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., MCF-7, HT-29, A2780). Cells are treated with serial compound dilutions for 24–72 hours, followed by IC50 determination. For example, compound 16 (a sulfonyl-bridged derivative) showed IC50 values of 0.31–5.62 μM across three cell lines, while methoxy-substituted analogs exhibited weaker activity (IC50: 18.77–47.05 μM) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro vs. methoxy groups) influence the anticancer activity of spiro[chroman-2,4'-piperidin]-4-one derivatives?

Substituents at the spirocyclic core significantly alter bioactivity. Nitro groups enhance electron-withdrawing effects, improving membrane permeability and target binding. For instance, 6-nitro derivatives (e.g., SY418010) are intermediates in synthesizing analogs with enhanced apoptotic activity, whereas bulky methoxy groups (e.g., compound 15) reduce cytotoxicity due to steric hindrance . Computational docking studies can further elucidate substituent effects on target engagement.

Q. What mechanistic insights explain the pro-apoptotic effects of this compound?

Annexin V/PI dual staining and flow cytometry reveal dose-dependent apoptosis induction. For example, compound 16 increased early apoptotic cells by >3-fold in MCF-7 cells after 24 hours . Western blotting can identify downstream markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio) to confirm mitochondrial pathway involvement.

Q. How does this compound disrupt the cell cycle in cancer cells?

Cell cycle analysis via propidium iodide staining shows G2/M or sub-G1 phase arrest. Compound 16 increased sub-G1 (apoptotic) and G2/M populations in MCF-7 cells, suggesting DNA damage checkpoint activation or tubulin polymerization inhibition . Synchronized cell experiments and cyclin-dependent kinase assays can validate phase-specific effects.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Follow GHS guidelines: Use PPE (nitrile gloves, lab coats), avoid inhalation/contact, and work in fume hoods. Emergency measures include rinsing eyes with water (15+ minutes) and seeking medical attention for ingestion . Stability studies indicate incompatibility with strong oxidizers, requiring inert storage conditions .

Data Contradiction and Optimization

Q. How can conflicting cytotoxicity data between structurally similar derivatives be resolved?

Discrepancies (e.g., compound 15 vs. 16) may arise from assay variability or substituent electronic effects. Validate results via orthogonal assays (e.g., ATP-based viability tests) and structural characterization (HPLC purity, HRMS). Dose-response curves and replicate experiments (n ≥ 3) reduce false positives .

Q. What strategies improve the bioavailability of this compound analogs?

Modify lipophilicity via prodrug approaches (e.g., esterification) or nanoformulation (liposomes). Pharmacokinetic studies in rodent models can assess absorption and half-life. For example, tert-butyl carbamate-protected intermediates (e.g., 1’-Boc-6-nitro derivatives) enhance solubility for in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.